5-Methyl-2-(4-nitrobenzoyl)pyridine
Overview
Description
“5-Methyl-2-(4-nitrobenzoyl)pyridine” is a chemical compound with the molecular formula C13H10N2O3 . It has a molecular weight of 242.23 . The IUPAC name for this compound is (6-methyl-3-pyridinyl)(4-nitrophenyl)methanone .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring substituted with a methyl group at the 5-position and a 4-nitrobenzoyl group at the 2-position . The InChI code for this compound is 1S/C13H10N2O3/c1-9-2-3-11(8-14-9)13(16)10-4-6-12(7-5-10)15(17)18/h2-8H,1H3 .Physical And Chemical Properties Analysis
“this compound” is a compound with a molecular weight of 242.23 .Scientific Research Applications
Fluorescence Properties
- 5-Methyl-2-(4-nitrobenzoyl)pyridine and related compounds have been investigated for their fluorescence properties. A study demonstrated that these compounds exhibit significant fluorescence intensity, which is of interest in the field of material science for the development of new fluorescent materials (Ji Chang–you, 2012).
Electronic Absorption and Emission
- Research has also focused on the electronic absorption and emission spectra of this compound and its isomers. These studies are crucial in understanding the photophysical properties of these compounds, which can be applied in the design of optical and electronic materials (Michalski et al., 2016).
Synthesis of Novel Compounds
- The compound has been utilized in the synthesis of novel materials, such as thermally stable poly (ether ester amide)s. This research is significant for the development of new polymeric materials with enhanced thermal stability (Mehdipour‐Ataei et al., 2004).
Molecular Complexation
- Studies have explored the molecular complexation of this compound for the design of noncentrosymmetric structures, which is important in the field of nonlinear optics. This research provides insights into the design strategies for materials exhibiting quadratic nonlinear optical behavior (Muthuraman et al., 2001).
Crystal Structure Analysis
- Investigations into the crystal structure of this compound and its derivatives help in understanding the molecular conformations and interactions. This knowledge is valuable in the fields of crystal engineering and material science (Rybakov et al., 2001).
properties
IUPAC Name |
(5-methylpyridin-2-yl)-(4-nitrophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c1-9-2-7-12(14-8-9)13(16)10-3-5-11(6-4-10)15(17)18/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDDBVLHOKHYMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.